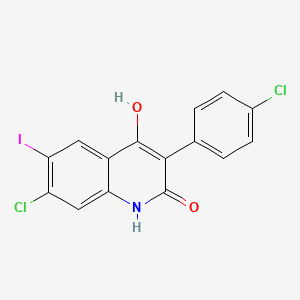![molecular formula C11H25N3O2 B13866212 2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine](/img/structure/B13866212.png)
2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine is a chemical compound that features a piperazine ring substituted with a methyl group and an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine typically involves the reaction of aminoacetaldehyde dimethyl acetal with a piperazine derivative. The process begins with the reaction of aminoacetaldehyde dimethyl acetal with sulfone, followed by hydrolysis and reductive amination by adding the desired piperazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving cellular processes and metabolic pathways.
Industry: The compound can be used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine involves its interaction with specific molecular targets and pathways. The piperazine ring and ethylamine chain allow it to bind to receptors and enzymes, modulating their activity. This interaction can influence various biological processes, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
2-(4-methyl-1-piperazinyl)ethanamine: This compound is structurally similar but lacks the dimethoxy groups.
Aminoacetaldehyde dimethyl acetal: Another related compound used in the synthesis of 2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine.
Uniqueness
The presence of both the dimethoxy groups and the piperazine ring in this compound makes it unique.
Properties
Molecular Formula |
C11H25N3O2 |
|---|---|
Molecular Weight |
231.34 g/mol |
IUPAC Name |
2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine |
InChI |
InChI=1S/C11H25N3O2/c1-13-6-8-14(9-7-13)5-4-12-10-11(15-2)16-3/h11-12H,4-10H2,1-3H3 |
InChI Key |
HUPMPBSKHWMFDH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCNCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


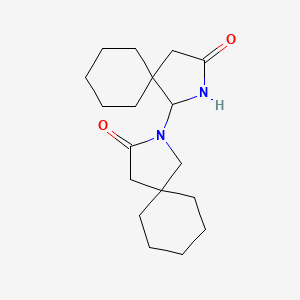

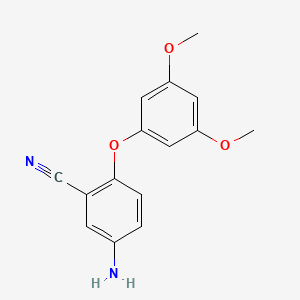
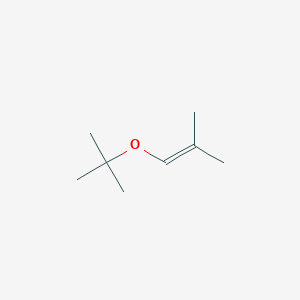

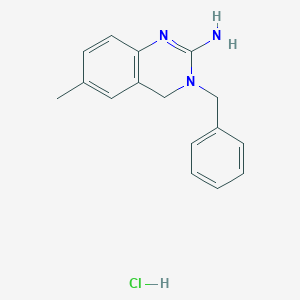
![Ethyl 7-amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13866170.png)
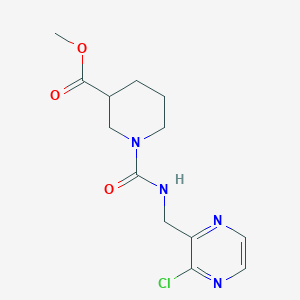
![N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13866188.png)

![N-[(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B13866195.png)
